molecular formula C10H12FN3O B1477742 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide CAS No. 2098129-53-2

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide

Cat. No.: B1477742
CAS No.: 2098129-53-2
M. Wt: 209.22 g/mol
InChI Key: IPRWHCKGOVXUHD-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide is a useful research compound. Its molecular formula is C10H12FN3O and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Biological Activity

7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxazepine family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorine atom at the 7-position is particularly noteworthy as it may enhance biological activity and influence pharmacokinetic properties.

  • Molecular Formula : C₉H₈F N₃O
  • Molecular Weight : 209.22 g/mol
  • CAS Number : 2098129-53-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer and anticonvulsant agent. The compound's interactions with biological targets and its mechanisms of action are critical for understanding its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, molecular docking studies suggest that the compound may interact with key proteins involved in cancer cell proliferation and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HT-1080 (Fibrosarcoma)19.56Induction of apoptosis via caspase activation
MCF-7 (Breast)Not specifiedPotential cell cycle arrest
A-549 (Lung)Not specifiedApoptosis induction

In particular, the compound exhibited significant cytotoxicity against HT-1080 cells, indicating its potential for further development as an anticancer therapeutic. The mechanism involves apoptosis induction through caspase-3/7 activation and cell cycle arrest at the G2/M phase .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Related compounds within the oxazepine class have demonstrated efficacy in maximal electroshock (MES) tests, suggesting that 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine derivatives may modulate neuronal activity effectively.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Protein Interactions : The compound is believed to bind to specific proteins involved in cell signaling pathways, potentially inhibiting their activity.
  • Caspase Activation : Evidence suggests that it activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Modulation : It may induce cell cycle arrest, preventing cancer cells from proliferating.

Research Findings

Several studies have explored the biological activity of this compound:

  • A study synthesized various derivatives and tested their cytotoxicity against several cancer cell lines, demonstrating that modifications to the oxazepine structure could enhance anticancer activity .
  • In vitro assays have shown that compounds similar to 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine can inhibit specific signaling pathways associated with cancer progression.

Case Studies

  • Case Study on Anticancer Activity :
    • In a controlled experiment involving HT-1080 cells, treatment with 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine resulted in a significant reduction in cell viability compared to untreated controls. The study utilized Annexin V staining to confirm apoptosis induction.
  • Case Study on Anticonvulsant Effects :
    • In animal models undergoing MES tests, related oxazepine compounds exhibited dose-dependent reductions in seizure duration and frequency. This suggests a potential application for 7-fluoro derivatives in epilepsy treatment.

Properties

IUPAC Name

7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRWHCKGOVXUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=N)N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Reactant of Route 2
Reactant of Route 2
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Reactant of Route 3
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Reactant of Route 4
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Reactant of Route 5
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Reactant of Route 6
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.